![molecular formula C19H15ClO5 B2636901 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate CAS No. 379240-90-1](/img/structure/B2636901.png)

3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

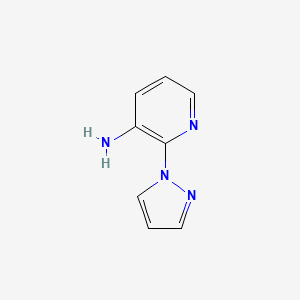

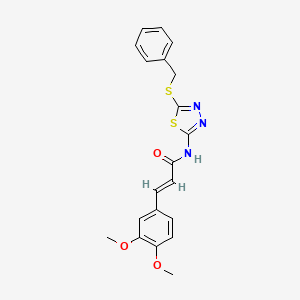

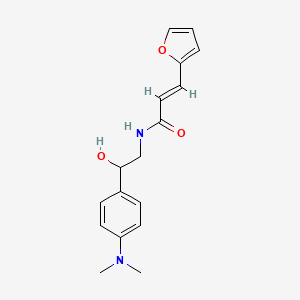

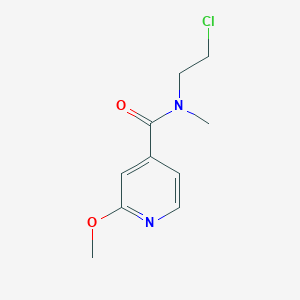

The compound “3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate” is a complex organic molecule that contains several functional groups, including an ethoxycarbonyl group, a methyl group, a furan ring, and a chlorobenzoate group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the furan ring and the benzene ring. The presence of the ethoxycarbonyl group and the chlorobenzoate group would likely have significant effects on the molecule’s overall shape and reactivity .Chemical Reactions Analysis

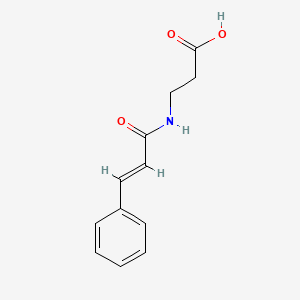

Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxycarbonyl group could increase its solubility in polar solvents, while the chlorobenzoate group could enhance its reactivity .Aplicaciones Científicas De Investigación

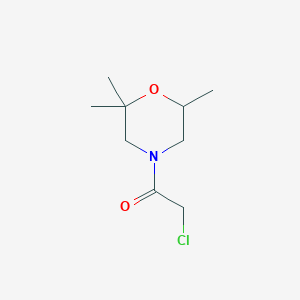

Anticancer and Antiangiogenic Activities

A series of compounds, including those with structural similarities to 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate, have been evaluated for their anticancer and antiangiogenic properties. For instance, compounds characterized by the presence of a 2-methoxycarbonyl group alongside other substituents on the benzofuran skeleton showed significant antiproliferative activity against cancer cells. One such compound, with potent in vitro and in vivo efficacy, bound to the colchicine site of tubulin, induced apoptosis, and disrupted vascular structures, demonstrating its potential as a therapeutic agent against cancer (Romagnoli et al., 2015).

Photochromic Properties

Research into heterocyclic compounds like this compound has led to the synthesis of fulgides and fulgimides with notable photochromic properties. These compounds exhibit high stability against photodegradation and possess fluorescent properties when exposed to specific light conditions, opening avenues for their application in materials science and molecular engineering (Rybalkin et al., 2014).

Cometabolism and Environmental Bioremediation

Studies on the cometabolism of similar benzofuran derivatives by specific bacterial strains highlight the potential of these compounds in environmental bioremediation. For example, certain Pseudomonas strains have been shown to co-oxidize methylbenzoates, producing compounds that could be harnessed for the degradation of aromatic pollutants, contributing to the detoxification of contaminated environments (Knackmuss et al., 1976).

Advanced Organic Synthesis Techniques

Research into the synthesis of pyrrole derivatives from furan compounds, including those structurally related to this compound, showcases advanced organic synthesis techniques. These studies provide insights into novel reaction pathways and mechanisms, contributing to the development of new synthetic methodologies in organic chemistry (Moreno‐Vargas et al., 1998).

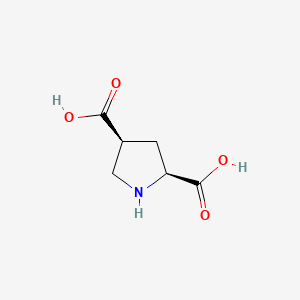

Glycosidase Inhibition

Furan C-nucleosides, including derivatives of benzofuran compounds, have been synthesized and evaluated as glycosidase inhibitors. These compounds, with modifications at the sugar ring, exhibit moderate inhibitory activity against specific enzymes, suggesting their potential utility in the development of therapeutic agents for diseases related to glycosidase malfunction (Ulgar et al., 2003).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 5-(2-chlorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO5/c1-3-23-19(22)17-11(2)24-16-9-8-12(10-14(16)17)25-18(21)13-6-4-5-7-15(13)20/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHLCHMMVVPZCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2636822.png)

![Methyl (E)-4-[2-(benzimidazol-1-ylmethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2636823.png)

![3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2636824.png)

![1-(4-chlorophenyl)-6-((3,5-dimethoxybenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2636829.png)

![N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2636830.png)

![ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2636832.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N'-propylethanediamide](/img/structure/B2636836.png)